An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9): Properties, Synthesis, and Applications
Executive Summary: Methyl 4-(bromomethyl)-3-fluorobenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique architecture, featuring a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a versatile methyl ester, makes it a highly valuable intermediate for synthesizing complex molecular targets. The strategic placement of these groups allows for sequential and regioselective modifications, providing a robust scaffold for drug discovery and the development of advanced organic materials. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, an exploration of its synthetic utility, and critical safety guidelines for its handling and storage.
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the rational design of molecular building blocks is paramount for innovation. Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9) has emerged as a strategic intermediate due to its multifunctional nature. The incorporation of fluorine into organic molecules is a well-established strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ortho-fluoro substituent on this benzoate scaffold significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent functional groups.
The primary reactive site, the benzylic bromide, serves as a potent electrophile, enabling the facile introduction of the fluorinated benzyl moiety via nucleophilic substitution reactions.[2] This feature is the cornerstone of its utility, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.[3] The methyl ester provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic potential. This guide provides the technical insights necessary for researchers and drug development professionals to effectively harness the capabilities of this versatile reagent.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. The key properties of Methyl 4-(bromomethyl)-3-fluorobenzoate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 128577-47-9 | [4] |
| Molecular Formula | C₉H₈BrFO₂ | [4] |
| Molecular Weight | 247.06 g/mol | [4] |
| IUPAC Name | methyl 4-(bromomethyl)-3-fluorobenzoate | [4] |
| Appearance | White to brown solid or liquid | |
| Melting Point | 68 °C | [5] |
| Boiling Point | 295.1 °C at 760 mmHg | [5] |
| Density | 1.534 g/cm³ | [5] |
| Purity | Typically ≥95% |[5] |
Spectroscopic Characterization (Predicted)
While a comprehensive public spectral database for this specific isomer is limited, its structure allows for a confident prediction of its key spectroscopic signatures, which is crucial for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The benzylic protons (-CH₂Br) would present as a singlet near 4.6-4.8 ppm. The aromatic region would display complex multiplets between 7.0 and 8.0 ppm, with splitting patterns influenced by the fluorine and bromine substituents.
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¹³C NMR: The carbon spectrum would show a carbonyl carbon from the ester at ~165 ppm. The benzylic carbon (-CH₂Br) would be found significantly downfield, likely in the 30-35 ppm range. The methyl ester carbon would be around 52 ppm. The aromatic carbons would appear between 115 and 140 ppm, with their chemical shifts and C-F coupling constants providing structural confirmation.
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¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[4]
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of Methyl 4-(bromomethyl)-3-fluorobenzoate involves the radical bromination of the corresponding toluene derivative. This method is highly valued for its selectivity for the benzylic position.
Experimental Protocol: Radical Bromination of Methyl 3-fluoro-4-methylbenzoate
Objective: To selectively brominate the benzylic methyl group of the starting material to yield the title compound.
Materials:
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Methyl 3-fluoro-4-methylbenzoate
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N-Bromosuccinimide (NBS)
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Benzoyl Peroxide or Azobisisobutyronitrile (AIBN) (Radical Initiator)
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Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated Sodium Bicarbonate Solution
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Anhydrous Sodium Sulfate
Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-fluoro-4-methylbenzoate (1.0 eq) in CCl₄.
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Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq) to the solution.
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Causality Note: NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. The radical initiator is essential to start the chain reaction by generating initial radicals upon heating.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Self-Validation: The reaction can be monitored by observing the consumption of the starting material and the appearance of the product spot. Additionally, the solid succinimide byproduct will float to the surface as the reaction proceeds.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.
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Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 4-(bromomethyl)-3-fluorobenzoate.
Synthesis Workflow Diagram
Caption: Key SN2 reactions of Methyl 4-(bromomethyl)-3-fluorobenzoate.
Applications in Drug Discovery and Development
Fluorinated benzyl bromides are crucial intermediates in the pharmaceutical industry. [6]The title compound is no exception, serving as a key building block for constructing the core structures of various biologically active molecules. The 3-fluoro-4-(substituted-methyl)benzoate motif can be found in lead compounds for a range of therapeutic targets.
While specific, publicly disclosed drug synthesis pathways using this exact isomer are proprietary, its utility can be inferred from its structural features:
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Scaffold for Kinase Inhibitors: The benzyl group is a common feature in the hinge-binding region of many kinase inhibitors. This intermediate allows for the installation of a fluorinated ring system, potentially improving binding and pharmacokinetic properties.
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Synthesis of GPCR Ligands: The ability to easily link the scaffold to amines or alcohols makes it suitable for synthesizing ligands for G-protein coupled receptors.
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Metabolic Blocking: The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position, thereby increasing the drug's half-life. [1] Its role is to provide a robust, functionalized aromatic core onto which further complexity can be built, accelerating the discovery and development of new chemical entities.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Methyl 4-(bromomethyl)-3-fluorobenzoate is a hazardous substance and must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Description | Reference(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301/H302 | Toxic or Harmful if swallowed | [5] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [5] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5]|
Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area. * For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. * Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
Conclusion
Methyl 4-(bromomethyl)-3-fluorobenzoate is a high-value, versatile chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its trifunctional nature provides a powerful platform for synthetic chemists to construct complex molecules with desirable physicochemical and pharmacological properties. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of scientific innovation.
References
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The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
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The Versatility of Fluorinated Intermediates: Focusing on 2,3-Difluorobenzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
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Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
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Methyl 4-(bromomethyl)-3-fluorobenzoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. Retrieved January 9, 2026, from [Link]
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Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. Retrieved January 9, 2026, from [Link]
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